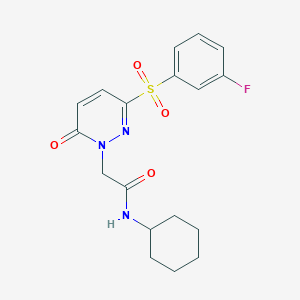

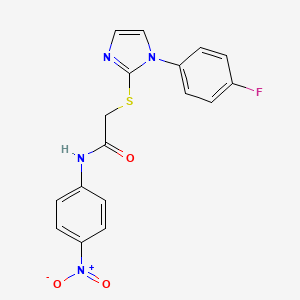

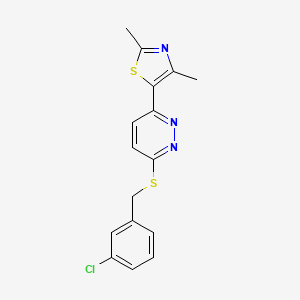

![molecular formula C32H38N4O8S2 B2535101 4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-[3-[[4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzoyl]amino]phenyl]benzamide CAS No. 474621-84-6](/img/structure/B2535101.png)

4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-[3-[[4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzoyl]amino]phenyl]benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a complex sulfonamide with potential biological activity. Sulfonamides are a group of compounds known for their diverse pharmacological properties, including antimicrobial, anticonvulsant, and antitumor activities. The presence of the dimethylmorpholinyl group suggests potential for increased solubility and possibly enhanced pharmacokinetic properties.

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves the reaction of sulfonyl chlorides with amines or amides. For example, the synthesis of benzothiazole coupled sulfonamide derivatives was reported by condensing 2-(3/4-aminophenyl) benzothiazole with various substituted sulfonyl chlorides . Similarly, the synthesis of N-substituted imidazolylbenzamides or benzene-sulfonamides was described, indicating that the synthesis of such compounds is feasible and can yield a variety of biologically active molecules .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives can be complex, with various substituents affecting their biological activity. X-ray crystallography has been used to determine the structure of such compounds, providing insights into their potential interactions with biological targets . The presence of multiple aromatic rings and sulfonyl groups in the compound suggests a rigid structure that could favor specific interactions with target proteins.

Chemical Reactions Analysis

Sulfonamide derivatives can participate in a range of chemical reactions. For instance, visible-light-driven sulfonylation/cyclization has been developed to synthesize sulfonylated benzo[4,5]imidazo[2,1-a]isoquinolin-6(5H)-ones, indicating that such compounds can be modified under certain conditions to yield new structures with potential antitumor activity . The reactivity of the sulfonyl group is a key feature in the chemical behavior of these molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. For example, the basicity of the pyridine ring in benzimidazole sulfoxides is critical for their stability and activity as H+/K+-ATPase inhibitors . The presence of dimethylmorpholinyl groups in the compound of interest could similarly affect its solubility, stability, and biological activity.

Wissenschaftliche Forschungsanwendungen

Biological and Pharmacological Screening

Compounds comprising sulfonyl and benzamide groups, including those with morpholine moieties, are frequently synthesized and screened for a variety of biological activities. These activities include antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic properties. For example, Patel et al. (2009) synthesized various substituted benzothiazoles and benzamides for antimicrobial and other biological screenings, indicating the broad interest in such compounds for potential therapeutic applications Patel et al., 2009.

Anticonvulsant Activity

Sulfonyl benzene derivatives, particularly those linked with benzothiazole and morpholine groups, have been investigated for their anticonvulsant potential. Khokra et al. (2019) reported on the synthesis and evaluation of benzothiazole coupled sulfonamide derivatives, highlighting the importance of such structures in developing new anticonvulsant agents Khokra et al., 2019.

Antihypertensive and Diuretic Agents

Research has also explored the potential of sulfonyl benzamide derivatives as antihypertensive and diuretic agents. Rahman et al. (2014) synthesized N-substituted quinazolinyl benzene sulfonamide derivatives and evaluated their diuretic and antihypertensive activities, demonstrating the versatility of these structural motifs in medicinal chemistry Rahman et al., 2014.

Antimicrobial Activity

The inclusion of fluoro, sulfonyl, and benzothiazole groups in a compound's structure has been associated with antimicrobial properties. Jagtap et al. (2010) synthesized compounds with these features and evaluated their antimicrobial activities, contributing to the ongoing search for new antimicrobial agents Jagtap et al., 2010.

Antiviral Activities

Compounds with sulfonyl and benzamide groups have been investigated for their antiviral properties against a range of viruses, including respiratory and biodefense viruses. Selvam et al. (2007) designed and synthesized novel quinazolin-4(3H)-ones with sulfonyl groups and evaluated their antiviral activities, highlighting the potential of these compounds in antiviral research Selvam et al., 2007.

Eigenschaften

IUPAC Name |

4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-[3-[[4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzoyl]amino]phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H38N4O8S2/c1-21-17-35(18-22(2)43-21)45(39,40)29-12-8-25(9-13-29)31(37)33-27-6-5-7-28(16-27)34-32(38)26-10-14-30(15-11-26)46(41,42)36-19-23(3)44-24(4)20-36/h5-16,21-24H,17-20H2,1-4H3,(H,33,37)(H,34,38) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBKNZHVMPIRWFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CC(OC(C5)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H38N4O8S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

670.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

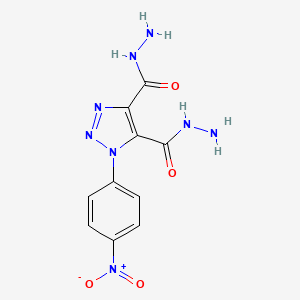

![4-methyl-N-[2-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2535019.png)

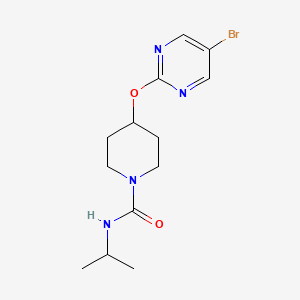

![N-[1-(4-Bromophenyl)propyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2535032.png)

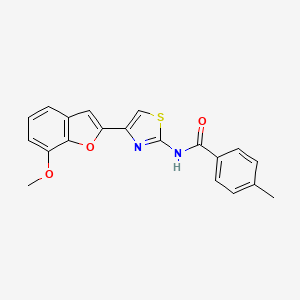

![2-(2-Methoxyphenyl)-5-methyl-7-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2535034.png)

![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]cyclohexanecarboxamide](/img/structure/B2535035.png)

![(3Z)-3-{[(2-chlorobenzyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2535038.png)